"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline" physical and chemical properties
"2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline" physical and chemical properties
An In-Depth Technical Guide to 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline. The document moves beyond a simple data summary to provide actionable insights grounded in established chemical principles and field-proven methodologies.
Executive Summary & Strategic Overview
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline is a substituted aniline derivative incorporating a pyrrolidine amide moiety. This unique combination of functional groups—a halogenated aromatic amine and a cyclic amide—positions it as a valuable building block in modern medicinal chemistry. The chloroaniline portion is a common pharmacophore found in numerous approved drugs, often modulating pharmacokinetic properties and providing a site for further chemical modification.[1] The pyrrolidine ring, a saturated heterocycle, is of great interest in drug discovery for its ability to introduce three-dimensionality, which can enhance binding affinity and selectivity for biological targets.[2][3]
This molecule's potential lies in its utility as a scaffold for generating libraries of more complex compounds. Preliminary assessments suggest its derivatives could be investigated for a range of biological activities, including antimicrobial and anticancer properties.[4] This guide provides a detailed examination of its known and predicted properties, a proposed synthetic route, and the necessary protocols for its safe handling and characterization.
Molecular and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The data for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline is primarily derived from predictive models, with some experimental data for analogous compounds.
Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | (3-amino-4-chlorophenyl)(pyrrolidin-1-yl)methanone | N/A |
| CAS Number | 905810-24-4 | [5] |
| Molecular Formula | C₁₁H₁₃ClN₂O | Calculated |
| Molecular Weight | 224.69 g/mol | Calculated |
| Canonical SMILES | C1CCNC1C(=O)C2=CC(=C(C=C2)Cl)N | N/A |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
// Benzene Ring N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.2,0.75!"]; C2 [label="C", pos="-1.2,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="1.2,0.75!"]; C6 [label="C", pos="0,0!"];
// Pyrrolidine Ring and Carbonyl C7 [label="C", pos="2.4,1.5!"]; O1 [label="O", pos="2.4,2.5!"]; N2 [label="N", pos="3.6,0.75!"]; C8 [label="C", pos="4.8,1.5!"]; C9 [label="C", pos="5.2,-0.25!"]; C10 [label="C", pos="4.2,-1.25!"]; C11 [label="C", pos="3.2,-0.5!"];
// Substituents Cl1 [label="Cl", pos="-2.4,1.5!"]; H2N [label="NH₂", pos="0,-2.5!"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Cl1; C3 -- H2N; C5 -- C7; C7 -- O1 [style=double]; C7 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- N2;
// Invisible nodes for ring double bonds i1 [pos="-0.6, -1.125!", style=invis]; i2 [pos="0.6, -1.125!", style=invis]; i3 [pos="1.2, 0!", style=invis]; i4 [pos="0.6, 1.125!", style=invis]; i5 [pos="-0.6, 1.125!", style=invis]; i6 [pos="-1.2, 0!", style=invis];
C2--i1 [style=double, len=0.1]; C4--i2 [style=double, len=0.1]; C6--i5 [style=double, len=0.1];
} caption: "Molecular Structure of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline"
Predicted Physicochemical Data
The following table summarizes key predicted properties. It is crucial for researchers to experimentally verify these values, as predictive algorithms have inherent limitations.
| Property | Predicted Value | Notes and Justification |
| Boiling Point | 417.5 ± 35.0 °C | This high predicted boiling point is expected due to the presence of polar functional groups (amine, amide) capable of hydrogen bonding and the molecule's relatively high molecular weight.[5] |
| Density | 1.313 ± 0.06 g/cm³ | The presence of a chlorine atom and the compact structure contribute to a density greater than water.[5] |
| pKa | 1.80 ± 0.10 | This value likely corresponds to the protonated aniline amine. The electron-withdrawing nature of the adjacent chlorine and the meta-amide group significantly reduces the basicity of the aniline nitrogen compared to unsubstituted aniline. |
| Melting Point | Inconsistently Reported | Sources show significant variability, which may be due to thermal decomposition near the melting point.[4] Experimental determination via Differential Scanning Calorimetry (DSC) is strongly recommended. |
| Solubility | Low in Water | Expected to be sparingly soluble in water but soluble in most common organic solvents like methanol, ethanol, and DMSO. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway: Amide Coupling
The most direct and industrially scalable synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline involves a standard amide coupling reaction. The causality behind this choice is the high efficiency and selectivity of acyl chloride reactions with secondary amines.
Reaction: 3-Amino-4-chlorobenzoyl chloride reacts with pyrrolidine in the presence of a non-nucleophilic base.
Rationale:
-
Starting Materials: 3-Amino-4-chlorobenzoic acid is commercially available. It can be converted to the highly reactive acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Pyrrolidine is also a readily available bulk chemical.
-
Base Selection: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the pyrrolidine nucleophile.
Reactivity Profile
The molecule possesses three key reactive sites:
-
Aniline Amine (-NH₂): This group can undergo typical aniline reactions such as diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -F, -Br). It can also be acylated, alkylated, or used in coupling reactions.
-
Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the amino group and deactivated by the chloro and carbonyl groups. The directing effects of these substituents will influence the position of any further substitution. The chlorine atom can also participate in nucleophilic aromatic substitution reactions under forcing conditions or if the ring is further activated.
-
Amide Carbonyl (C=O): The amide bond is generally stable but can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research and Drug Discovery
The structural motifs within this compound are of significant interest to medicinal chemists.
-
Scaffold for Library Synthesis: It serves as an excellent starting point for creating diverse chemical libraries. The primary amine provides a convenient handle for parallel synthesis, allowing for the rapid generation of analogs with varied properties.
-
Fragment-Based Drug Discovery (FBDD): The chloroaniline and pyrrolidine amide fragments are common in known bioactive molecules. As such, this compound could be used in FBDD screening campaigns to identify initial hits against therapeutic targets.
-
Bioisosteric Replacement: The pyrrolidine ring can be considered a bioisostere for other cyclic or acyclic amides. Its rigid, non-planar structure can confer improved target binding and pharmacokinetic profiles compared to more flexible analogs.[2][3]
-
Potential Therapeutic Areas: While no specific biological activity has been published, related structures containing chloro-phenyl and heterocyclic moieties have shown promise as antibacterial, antimalarial, and antineoplastic agents.[1]
Safety, Handling, and Storage
Disclaimer: No specific toxicology data for 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline is available. The following recommendations are based on best practices for handling related chloroaniline compounds and should be considered a minimum standard.[6]
Hazard Assessment
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other chloroanilines.[7]
-
Irritation: Likely to cause skin and serious eye irritation.[7][8]
-
Environmental Hazard: Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects.[6][9]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][10]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9]
Handling and Storage
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound may be sensitive to light and air.[6]
Experimental Protocols
The following protocols are standardized methodologies for the characterization and synthesis of this compound.
Protocol: Determination of Melting Point via DSC
Objective: To obtain an accurate melting point and assess thermal stability, addressing the inconsistencies in predicted data.[4]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the atmosphere to an inert gas (e.g., Nitrogen) with a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The presence of exothermic events following the melt may indicate decomposition.
Protocol: General Synthesis of 2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline
Objective: To synthesize the title compound via amide coupling.
Methodology:
-
Reaction Setup: To a solution of 3-amino-4-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Nucleophilic Addition: Add a solution of pyrrolidine (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
References
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AA Blocks. (n.d.). 2-chloro-5-(pyrrolidine-1-carbonyl)aniline hydrochloride. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - 4-(2-(Pyrrolidin-1-yl)ethyl)aniline. Retrieved from [Link]
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Alichem. (n.d.). 2-(pyrrolidin-1-ylcarbonyl)aniline. Retrieved from [Link]
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Loba Chemie. (n.d.). Material Safety Data Sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-(pyrrolidin-1-yl)aniline. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]
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LookChem. (n.d.). Cas 87200-62-2, 4-CHLORO-2-NITRO-5-(1-PYRROLIDINYL)ANILINE. Retrieved from [Link]
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Crysdot LLC. (n.d.). 2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline. Retrieved from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]
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Asati, V., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-229. Retrieved from [Link]
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Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]
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Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8472. Retrieved from [Link]
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Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-(propan-2-yl)aniline. Retrieved from [Link]
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PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]
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Brown, A. K., et al. (2004). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 47(5), 1063-1071. Retrieved from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]
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Saeed, A., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1673. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-5-(piperidine-1-carbonyl)aniline. Retrieved from [Link]
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